Journal Name:EnergyChem
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EnergyChem ( IF 0 ) Pub Date: 2023-07-02 , DOI: 10.1002/adsc.202300484
Gold-catalyzed interplay between ynamides and aminocarbonyls comprises a route to 2-aminoquinolines. This modular annulation proceeds under relatively mild conditions (Ph3PAuCl/AgNTf2 5 mol %, DCE, 60–80 °C), and a number of functionalities were compatible (42 examples; 25–98% yields). In contrast to a group of other gold-catalyzed methods employing the ynamide/amine combinations for the assembly of 2-aminoquinolines, the developed approach utilizes a diversity of aminocarbonyl substrates and, in particular, allows a variation of the substituents in the 4th quinoline position. The synthetic potential of the obtained heterocyclic products was illustrated by post-modifications of the quinoline backbone and the peripheral substituents.
EnergyChem ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1002/adsc.202300483
This work describes the palladium(II)-catalyzed regioselective C8-H olefination of 1-naphthamides. Interestingly, naphthamide fused lactam 2,3-dihydro-1H-benzo[de]isoquinolin-1-one derivatives were also synthesized in the case of a particular class of napthamides. This protocol was found well compatible with a diverse range of acrylates and styrenes leading to product formation in good yields along with a wide functional group tolerance. The developed strategy was further applied to the synthesis of different drug derivatives.
EnergyChem ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1002/adsc.202300299
The direct hydroperfluoroalkylation of a wide range of unactivated alkenes has been achieved at room temperature with readily available iodoperfluoroalkanes using 4-tert-butylcatechol as a source of hydrogen atom and triethylborane. The hydrotrifluoromethylation could also be achieved under these conditions using gaseous trifluoromethyl iodide. An experimentally simple two-step, one-pot hydrotrifluoromethylation process using the easy-to-use trifluoromethanesulfonyl chloride as the source of trifluoromethyl radicals has also been developed. Using these two approaches, a broad range of substrates, including isoprenoid natural products, were efficiently derivatized.
EnergyChem ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1002/adsc.202300371
Brønsted acid-mediated intramolecular cyclization of 2-amidoazulene derivatives, prepared by the reaction of 1-cyano-2-aminoazulene derivatives with perfluoroalkyl acid anhydrides, resulted in the formation of 2-perfluoroalkylazuleno[2,1-d]pyrimidin-4(3H)-ones. Heating of these products in phosphoryl chloride led to 4-chloro-2-perfluoroalkylazuleno[2,1-d]pyrimidines. We also evaluated the reactivity of these pyrimidin-4(3H)-ones and pyrimidine derivatives toward the electrophilic and nucleophilic substitution reactions, revealing that a variety of functional groups can be incorporated into these derivatives. The NMR studies, NICS calculations, and single-crystal X-ray structure analyses revealed structural features including the bond-length alternation of the azuleno[2,1-d]pyrimidin-4(3H)-ones and pyrimidine derivatives.
EnergyChem ( IF 0 ) Pub Date: 2023-07-09 , DOI: 10.1002/adsc.202300391
Chiral aza-heterocycles, as a sort of key frameworks of natural products et al, are deeply concerned by synthetic chemists. In recent years, catalytic asymmetric reactions of several types of zwitterionic intermediates, originating form benzoxazinone derivatives, have become a popular and efficient approach to obtain chiral aza-heterocycles. Given that, this review attempts to summarize recent development in the field of catalytic asymmetric reactions of benzoxazinone derivatives as a powerful dipole precursors for the construction of aza-heterocycles. In the past years, various benzoxazinone derivatives and their catalytic asymmetric reactions have been developed. Herein, this review is organized by the types of benzoxazinone derivatives and their catalytic asymmetric reactions to display their important synthetic potentials and values.
EnergyChem ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adsc.202300619
Herein, we report a one-pot viable protocol to synthesize tetrasubstituted 2-aminothiophenes engaging readily accessible α-enolic dithioesters and abundant fumaronitrile under metal-free conditions at room temperature in open air. The reaction proceeds via successive Michael-type addition/intramolecular cyclization/isomerization cascades. The added features are benign conditions, exclusive regio- and chemoselectivity, excellent atom-/step-economy, easy purification, and tolerance of wide range of functional groups of a diverse electronic and steric nature. This protocol not only provided a robust and modular approach to various 2-aminothiophenes in moderate to excellent yields, but also demonstrated the potential of dithioesters and fumaronitrile in the challenging intermolecular 100% atom-economic cross-coupling reactions widening the arsenal of synthetic methods.
EnergyChem ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/adsc.202300455
L-Prolinethioamide catalysed direct stereoselective glycosylation of glycal donors to access 2-deoxyglycosides under moderate reaction condition. This proposed glycosylation protocol produced the desired products with upto 88% yields and shows greater tolerance of glycosyl acceptors, broad substrate scope with better stereoselectivity. This method is also applicable for less nucleophilic acceptors such as phenol. In addition, 1,1′-linked trehalose-type analogues can also be accessed through this methodology. Further, mechanistic studies suggest that in this glycosylation L-prolinethioamide operate via Brønsted acid/base catalysis.
EnergyChem ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1002/adsc.202300425
In the last fifteen years, the development of visible-light photocatalysis, metal/photoredox dual catalysis has become the forefront as a new paradigm in organic synthesis as well as in carbohydrate chemistry. It led to the discovery of unprecedented transformations and also the improvement of known reactions under mild conditions, employing simple household light sources and bench-stable precursors, which meet the requirements of green chemistry and sustainable development in excellent yield and stereocontrol. In a general sense, the exploitation of photoredox catalysis hinges on the capability of photocatalyst or redox mediator to transform visible light into chemical energy via photo-irradiated SET (single electron transfer), PET (photoinduced electron transfer), HAT (hydrogen atom transfer), and XAT (halogen atom transfer) to potentially unlock unique reaction pathways, thereby generating a diverse array of reactive intermediates. In view of reaction type, mechanism, and status, this review will systematically summarize the latest advances in visible-light-promoted photocatalytic glycosylation reactions, which are driven by single or dual photoredox catalysis and by the photoactivity of electron donor-acceptor (EDA) complexes.
EnergyChem ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/adsc.202300387
Minute amounts of supported Au nanoparticles on TiO2 (0.1 mol%) catalyze quantitatively at room temperature the transfer hydrogenation of azoarenes to hydrazoarenes by ammonia borane complex, in ethanol as solvent. At 1 mol% catalyst loading level and 2.5 molar equivalents of ammonia borane the process occurs instantaneously. The catalyst is recyclable and reusable. In the absence of reducing agent, hydrazoarenes undergo smooth Au/TiO2-catalyzed aerobic oxidation back to azoarenes.
EnergyChem ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1002/adsc.202300317
α,β-Unsaturated enones possessing an unactivated olefin at the ε-, ζ- or η-position underwent an aluminum chloride-promoted Conia-ene-related cyclization, affording unsaturated decalones or hexahydroindenones in generally good yields. Cyclopropanes could be used as olefin surrogates in this process, leading to the same bicyclic products in slightly improved efficiency as the result of 1,2- or 1,3-hydroalkenylation reactions. This method provided an access to a whole range of bi- or tricyclic enone synthons, some of which were potentially useful as odorants or in the synthesis of biologically active molecules.
Supplementary Information
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